3-Methylitaconate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylitaconate can be synthesized through the isomerization of itaconate. The enzyme methylitaconate delta-isomerase catalyzes the reversible conversion of this compound to 2,3-dimethylmaleate. This reaction occurs under specific conditions, typically involving the presence of the enzyme and suitable substrates .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. Certain bacteria, such as Eubacterium barkeri, are capable of producing this compound through the nicotinate fermentation pathway. The gene encoding the enzyme responsible for this conversion can be cloned and expressed in Escherichia coli, facilitating large-scale production .

化学反応の分析

Types of Reactions: 3-Methylitaconate undergoes various chemical reactions, including:

Isomerization: Conversion to 2,3-dimethylmaleate catalyzed by methylitaconate delta-isomerase.

Oxidation and Reduction: Potential reactions involving changes in the oxidation state of the compound.

Common Reagents and Conditions:

Enzymes: Methylitaconate delta-isomerase for isomerization reactions.

Oxidizing and Reducing Agents: Specific reagents used for oxidation and reduction reactions, depending on the desired outcome.

Major Products:

2,3-Dimethylmaleate: A significant product formed from the isomerization of this compound.

科学的研究の応用

Biochemical Applications

1. Enzymatic Functionality

3-Methylitaconate plays a crucial role in the nicotinate fermentation pathway, particularly in the anaerobic soil bacterium Eubacterium barkeri. The enzyme this compound-delta-isomerase (Mii) catalyzes the reversible conversion of (R)-3-methylitaconate to 2,3-dimethylmaleate. This reaction is essential for the organism's metabolic processes, highlighting the compound's importance in microbial biochemistry .

2. Structural Insights

The crystal structure of Mii has been elucidated, revealing that the enzyme exhibits a unique active site that facilitates its catalytic function. The active site contains key residues such as Lys62 and Cys96, which play significant roles in the enzyme's mechanism . Understanding these structural features can lead to insights into enzyme design and engineering for biotechnological applications.

Synthesis and Polymer Chemistry

1. Precursor in Polymer Synthesis

this compound is utilized as a precursor in the synthesis of various polymers. Its chemical structure allows it to be incorporated into polymer backbones, which can enhance material properties such as flexibility and thermal stability. This application is particularly relevant in developing biodegradable plastics and other environmentally friendly materials.

2. Reagent in Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing pharmaceuticals and agrochemicals. Research indicates that derivatives of this compound can lead to compounds with significant biological activity .

Microbial Metabolism and Potential Applications

1. Role in Microbial Pathways

The involvement of this compound in microbial pathways suggests potential applications in biotechnology, particularly in fermentation processes. By manipulating microbial strains that utilize this compound, researchers can optimize production processes for biofuels or other valuable metabolites .

2. Antimicrobial Targets

Given its role in bacterial metabolism, enzymes associated with this compound could be targeted for developing novel antimicrobial agents. The understanding of its biochemical pathways may lead to innovative strategies for combating antibiotic resistance by inhibiting key metabolic enzymes .

Case Studies

作用機序

The mechanism of action of 3-methylitaconate involves its role as an intermediate in the tricarboxylic acid cycle. It can influence various biochemical pathways by acting on specific enzymes and molecular targets. For example, it can modify cysteine sites on functional substrate proteins, affecting processes such as signal transduction, transcription, and cell death .

類似化合物との比較

Itaconate: A precursor to 3-methylitaconate, involved in similar biochemical pathways.

Citraconate: Another isomer of itaconate with distinct chemical properties.

Dimethylmaleate: A product of the isomerization of this compound

Uniqueness: Its ability to undergo isomerization and participate in metabolic pathways distinguishes it from other similar compounds .

生物活性

3-Methylitaconate (3-MICA), a dicarboxylic acid derivative with the chemical formula CHO, exhibits notable biological activity primarily within microbial systems. This compound serves as an intermediate in various metabolic pathways, particularly in anaerobic bacteria such as Eubacterium barkeri. Understanding its biological role is crucial for insights into microbial metabolism and potential applications in biotechnology.

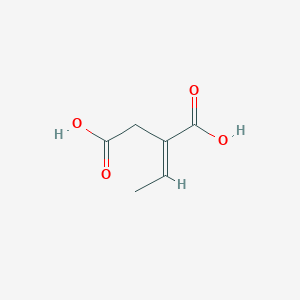

Chemical Structure and Properties

This compound features a double bond between the second and third carbon atoms, along with two carboxylic acid groups. Its structure is closely related to itaconate, which is known for its role in various metabolic processes.

| Property | Details |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.13 g/mol |

| Functional Groups | Dicarboxylic acid |

| Isomer Configuration | (R)-configuration in active form |

Metabolic Role and Enzymatic Interactions

This compound plays a significant role in the fermentation processes of anaerobic bacteria. It is particularly involved in the nicotinate fermentation pathway, where it is interconverted by specific enzymes:

- This compound-Delta-Isomerase (Mii) : This enzyme catalyzes the reversible conversion of (R)-3-methylitaconate to other intermediates in the pathway, facilitating energy production from substrates .

- Methylitaconate Delta-Isomerase : This enzyme's activity underscores the importance of 3-MICA in metabolic regulation, specifically in the context of propionate catabolism and energy generation .

Microbial Fermentation Studies

Research has shown that this compound is produced by certain bacteria during fermentation. For instance:

- In Eubacterium barkeri, 3-MICA was identified as a key intermediate during nicotinate metabolism, highlighting its role in energy production through anaerobic pathways .

- A study demonstrated that the enzymatic activity involving 3-MICA contributes to the efficient utilization of substrates like propionate, which is crucial for microbial growth and energy conservation .

Enzyme Mechanism Insights

Recent studies have elucidated the mechanism of action for enzymes interacting with this compound:

- The crystal structure of this compound-delta-isomerase has been analyzed, revealing insights into its catalytic mechanism. The enzyme employs a cysteine residue activated by lysine to facilitate proton transfer during isomerization reactions .

- These findings suggest that understanding the enzymatic pathways involving 3-MICA could lead to advancements in metabolic engineering and biotechnological applications.

Applications and Implications

The biological activity of this compound extends beyond microbial metabolism. Its unique properties make it a compound of interest in various fields:

- Biotechnology : The ability to utilize 3-MICA as an intermediate in fermentation processes opens avenues for biofuel production and bioconversion technologies.

- Metabolomics : As a potential biomarker for microbial activity, measuring levels of this compound can provide insights into environmental microbial dynamics and health assessments.

特性

IUPAC Name |

(2E)-2-ethylidenebutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSMWHGLCNBZSO-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\CC(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347631 | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102714-66-9, 144368-21-8 | |

| Record name | 3-Methylitaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102714669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ethylidenesuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。